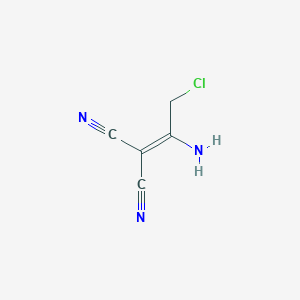

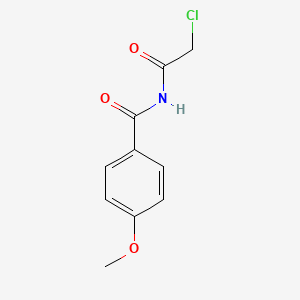

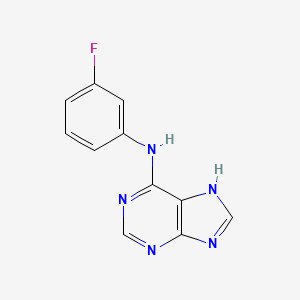

2-(1-Amino-2-chloroethylidene)malononitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 2-(1-Amino-2-chloroethylidene)malononitrile is a chemical of interest in the field of organic synthesis, particularly in the creation of heterocyclic compounds. The studies provided focus on the synthesis of various heterocyclic compounds using malononitrile as a key starting material. These compounds have potential applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related compounds involves the reaction of malononitrile with different alcohols and epoxides in the presence of sodium ethoxide, as described in the first paper. This process yields various 2-amino-3-cyano-4,5-dihydrofurans, which are further modified to produce aromatic furans upon treatment with N-bromosuccinimide . Another study reports the synthesis of 2-chloro-3-amino-4-methylpyridine through a series of reactions starting from 4,4-dimethoxy-2-butanone and malononitrile, including Knoevenagel condensation, cyclization, chlorination, hydrolysis, and the Hoffman reaction, with an overall yield of 57.3% .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized using various analytical techniques. In the second paper, the structure of the synthesized 2-chloro-3-amino-4-methylpyridine is confirmed by infrared spectroscopy (IR) and nuclear magnetic resonance (1H NMR) . Similarly, the structures of the new dihydroimidazoles synthesized in the fourth study are determined by NMR experiments and X-ray crystallography, ensuring the accuracy of the molecular structure .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are multi-step and involve the use of different reagents and catalysts. The first paper details the use of sodium ethoxide as a catalyst for the reaction between malononitrile and chlorinated alcohols or epoxides . The third paper describes a three-component reaction involving tetracyanoethylene, a carbonyl compound, and ammonium acetate to synthesize 2-(4-amino-2,5-dihydro-1H-imidazol-5-ylidene)malononitriles .

Physical and Chemical Properties Analysis

While the provided papers do not give extensive details on the physical and chemical properties of 2-(1-Amino-2-chloroethylidene)malononitrile specifically, they do provide insight into the properties of closely related compounds. For instance, the yield and characterization techniques used in the synthesis of 2-chloro-3-amino-4-methylpyridine suggest its stability and purity, which are important physical and chemical properties for practical applications . The structural determination through X-ray crystallography in the fourth paper also implies that the compounds have a well-defined crystalline structure, which is a significant physical property .

Scientific Research Applications

Alzheimer's Disease Research

2-(1-Amino-2-chloroethylidene)malononitrile and its derivatives have been instrumental in Alzheimer's disease research. A study by Shoghi-Jadid et al. (2002) used a derivative, [18F]FDDNP, with positron emission tomography to locate neurofibrillary tangles and beta-amyloid plaques in Alzheimer's patients' brains. This breakthrough enables the noninvasive monitoring of these key Alzheimer's markers, aiding diagnostic assessments and treatment responses (Shoghi-Jadid et al., 2002).

Heterocyclic Chemistry

Malononitrile, a precursor of 2-(1-Amino-2-chloroethylidene)malononitrile, plays a crucial role in heterocyclic chemistry. Matsuda et al. (1985) demonstrated the synthesis of various heterocyclic compounds using malononitrile, including 2-amino-3-cyano-4, 5-dihydrofuran derivatives. These compounds have potential applications in pharmaceuticals and material sciences (Matsuda et al., 1985).

Multifunctional Reagent in Heterocyclic Systems

Dotsenko, Krivokolysko, and Semenova (2018) highlighted the utility of malononitrile dimer, a related compound, as a multifunctional reagent for creating diverse heterocyclic systems. This versatility underscores the significance of malononitrile derivatives in synthesizing various organic compounds (Dotsenko, Krivokolysko, & Semenova, 2018).

Environmental and Biological Applications

The compound's derivatives have also been used in environmental and biological contexts. Jung et al. (2020) developed a latent turn-on fluorescent probe for detecting malononitrile in water, demonstrating its practical applications in environmental monitoring and biological imaging (Jung et al., 2020).

Safety And Hazards

properties

IUPAC Name |

2-(1-amino-2-chloroethylidene)propanedinitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3/c6-1-5(9)4(2-7)3-8/h1,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJEWRHUVGFTSGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=C(C#N)C#N)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370665 |

Source

|

| Record name | 2-(1-Amino-2-chloroethylidene)malononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Amino-2-chloroethylidene)malononitrile | |

CAS RN |

118645-77-5 |

Source

|

| Record name | 2-(1-Amino-2-chloroethylidene)malononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2-Bis[bis(pentafluorophenyl)phosphino]ethane](/img/structure/B1333563.png)

![5-[3-(tert-butyl)-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1333600.png)